molecular formula C25H25N5O2 B2678560 3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 938915-83-4

3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2678560
CAS RN: 938915-83-4
M. Wt: 427.508
InChI Key: QIIDAQXNMKVHHJ-JXMROGBWSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine ring system and various substituents. The cinnamyl and dimethylphenyl groups would contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .

Scientific Research Applications

Pharmacological Potential

  • Anxiolytic and Antidepressant Activity : Imidazo[2,1-f]purine-2,4-dione derivatives, similar in structure to 3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, have shown potential as anxiolytic and antidepressant agents. Specific compounds in this class demonstrated activities comparable to Diazepam and Imipramine in preclinical studies, suggesting their value for future research in mental health treatments (Zagórska et al., 2009).

Molecular Studies and Receptor Affinity

  • Serotonin and Dopamine Receptor Activity : A range of arylpiperazinylalkyl purine-2,4-diones, related to the compound , have been studied for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies have led to the identification of compounds with high affinity and a spectrum of receptor activities, offering insights into the development of new therapeutic agents (Zagórska et al., 2015).

Anticancer Applications

  • Antiproliferative Activity Against Cancer Cells : Hydantoin and purine derivatives, which include structures similar to this compound, have shown promising antiproliferative activities against various cancer cell lines. This suggests their potential role in the development of new anticancer therapies (Zagórska et al., 2021).

Luminescence Sensing

  • Luminescence Sensing of Benzaldehyde : Derivatives of imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to the chemical compound , have been developed for luminescence sensing of benzaldehyde and its derivatives. Such frameworks could be valuable in developing advanced sensing technologies (Shi et al., 2015).

Adenosine Receptor Antagonism

  • A3 Adenosine Receptor Antagonists : Studies on imidazo[2,1-f]purine-2,4-diones have revealed their role as potent and selective A3 adenosine receptor antagonists. This feature is significant in the context of therapeutic applications, particularly in conditions where adenosine receptor modulation is beneficial (Baraldi et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if this compound were a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, if relevant .

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-17-11-12-20(18(2)16-17)28-14-15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)13-7-10-19-8-5-4-6-9-19/h4-12,16H,13-15H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIDAQXNMKVHHJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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